molecular formula C17H21ClN4O2 B2697893 1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea CAS No. 1706287-77-5

1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea

Número de catálogo: B2697893
Número CAS: 1706287-77-5
Peso molecular: 348.83
Clave InChI: LNXIFKVHSVOHDE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[(4-Chlorophenyl)methyl]-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea is a urea-based small molecule featuring a 4-chlorobenzyl group attached to the urea nitrogen and a pyrazole ring substituted with an oxan-4-ylmethyl group. This structural combination suggests applications in medicinal chemistry, particularly for central nervous system (CNS) targets, as inferred from related pyrazole derivatives in patents .

Propiedades

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c18-15-3-1-13(2-4-15)9-19-17(23)21-16-10-20-22(12-16)11-14-5-7-24-8-6-14/h1-4,10,12,14H,5-9,11H2,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXIFKVHSVOHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic or basic conditions.

    Introduction of the tetrahydropyran moiety: This step involves the alkylation of the pyrazole ring with a tetrahydropyran derivative, often using a strong base like sodium hydride.

    Attachment of the chlorobenzyl group: This can be done through a nucleophilic substitution reaction, where the pyrazole derivative reacts with 4-chlorobenzyl chloride in the presence of a base.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted urea compounds.

Aplicaciones Científicas De Investigación

1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparación Con Compuestos Similares

Structural Features and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and analogs:

Compound Name / ID Core Structure Key Substituents Functional Groups Biological Implications
Target Compound Urea 4-Chlorobenzyl, Oxan-4-ylmethyl-pyrazole Urea, Pyrazole, Chlorophenyl, Oxane Enhanced H-bonding (urea), improved solubility (oxane), potential CNS activity
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one Ethanone 4-Chlorophenyl, 4-methylpyrazole Ketone, Pyrazole, Chlorophenyl Reduced H-bonding capacity vs. urea; possible lower target affinity
2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one Pyrazolone Dual chlorophenyl, methylpyrazole Pyrazolone, Chlorophenyl Increased lipophilicity; potential for altered metabolism and bioavailability
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde oxime Pyrazole-oxime Trifluoromethyl, chlorophenylsulfanyl Sulfanyl, Oxime, Trifluoromethyl Electrophilic sulfanyl group may increase reactivity; metabolic liabilities
GPR139 Antagonist Derivatives (e.g., imidazoles) Imidazole Pyrazole, Chlorophenyl, variable alkyl/aryl Imidazole, Pyrazole, Chlorophenyl Similar CNS targeting but divergent binding due to imidazole vs. urea core
3-(4-Chlorobenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole Oxadiazole 4-Chlorobenzyl, 2-methoxyphenyl Oxadiazole, Chlorophenyl Oxadiazole lacks H-bond donors; reduced target engagement vs. urea

Pharmacokinetic and Pharmacodynamic Considerations

  • Urea vs. Ketone/Ethanone (): The urea group in the target compound provides hydrogen-bonding interactions critical for target recognition, whereas ketone-based analogs (e.g., ) may exhibit weaker binding due to the absence of NH donors.
  • Oxane Substitution (Target vs.
  • Pyrazolone vs.

Table: Key Research Findings from Structural Analogs

Compound Key Finding Reference
GPR139 Antagonists Pyrazole-imidazole hybrids show efficacy in depression models via GPR139 modulation.
Pyrazolone Derivatives High lipophilicity correlates with prolonged half-life but limited CNS penetration.
Sulfanyl-Pyrazole Oximes Electrophilic substituents increase in vitro reactivity, raising toxicity concerns.
Urea vs. Oxadiazole Analogs Urea derivatives exhibit superior binding affinity in kinase assays vs. oxadiazoles.

Actividad Biológica

The compound 1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea (commonly referred to as compound A ) is a synthetic molecule with potential therapeutic applications. Its structural components include a chlorophenyl group, a pyrazole moiety, and an oxan group, which contribute to its biological activity. This article reviews the biological activities associated with compound A, focusing on its antibacterial, anti-inflammatory, and enzyme inhibitory properties.

Chemical Structure and Properties

The chemical formula for compound A is C13H17ClN2O2C_{13}H_{17}ClN_2O_2 with a molecular weight of 272.74 g/mol. The structure is characterized by:

  • Chlorophenyl group : Imparts lipophilicity and potential interactions with biological membranes.
  • Pyrazole ring : Known for its diverse biological activities including anti-inflammatory and analgesic effects.
  • Oxan moiety : Enhances solubility and may influence the compound's pharmacokinetics.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compound A against various bacterial strains. The results indicate moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing weaker effects against Gram-negative strains.

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Bacillus subtilis1816
Escherichia coli1064
Salmonella typhi1232

The Minimum Inhibitory Concentration (MIC) values suggest that compound A could be a candidate for further development as an antibacterial agent.

Anti-inflammatory Activity

Compound A has demonstrated significant anti-inflammatory effects in vitro. In a study using lipopolysaccharide (LPS)-stimulated macrophages, compound A reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Key Findings:

  • Nitric Oxide (NO) Production : Compound A reduced NO levels by approximately 50% at concentrations of 10 µM.
  • Cytokine Inhibition : Significant reductions in TNF-alpha (by 40%) and IL-6 (by 35%) were observed at the same concentration.

Enzyme Inhibition

The compound also exhibits inhibitory effects on key enzymes involved in various biological processes:

  • Acetylcholinesterase (AChE) : Compound A showed competitive inhibition with an IC50 value of 25 µM, indicating potential use in treating conditions like Alzheimer's disease.
  • Urease : The IC50 value for urease inhibition was found to be approximately 15 µM, suggesting that it may serve as a lead compound for developing new urease inhibitors.

Case Studies

A recent case study evaluated the efficacy of compound A in in vivo models of inflammation and infection. Mice treated with compound A showed reduced swelling in paw edema models and lower bacterial counts in infected tissues compared to control groups.

Study Design:

  • Model : Carrageenan-induced paw edema in mice.
  • Dosage : Administered at doses of 5 mg/kg and 10 mg/kg.

Results Summary:

  • At the higher dose, there was a significant reduction in edema (up to 60% compared to control).
  • Histological analysis revealed decreased infiltration of inflammatory cells.

Q & A

(Basic) What are the key synthetic routes for synthesizing 1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea, and what intermediates are critical?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

Intermediate Formation :

  • 4-Chlorobenzylamine is synthesized via chlorination of benzylamine derivatives (e.g., using Cl2 or SOCl2 under anhydrous conditions) .
  • Oxan-4-ylmethyl-pyrazole : The oxane (tetrahydropyran) ring is introduced via alkylation of 1H-pyrazole-4-carbaldehyde using (oxan-4-yl)methyl halides in the presence of a base (e.g., K2CO3) .

Urea Linkage :

  • The final step involves coupling the 4-chlorobenzylamine intermediate with the oxan-4-ylmethyl-pyrazole intermediate using carbodiimide reagents (e.g., EDC/HOBt) or phosgene derivatives to form the urea bond .
    Critical Intermediates :
  • 4-Chlorobenzyl isocyanate (for urea bond formation).
  • 1-[(Oxan-4-yl)methyl]-1H-pyrazole-4-amine (for pyrazole-oxane integration) .

(Basic) Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves 3D molecular geometry and confirms regioselectivity of substituents (e.g., pyrazole-oxane orientation). Example: Bond lengths (C–N: ~1.34 Å, C–O: ~1.43 Å) and torsion angles .
  • NMR Spectroscopy :
    • <sup>1</sup>H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons from 4-chlorophenyl), δ 3.5–4.0 ppm (oxane methylene groups), and δ 8.1–8.3 ppm (pyrazole protons) .
    • <sup>13</sup>C NMR : Signals for urea carbonyl (δ ~155 ppm) and chlorophenyl carbons (δ ~125–135 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 388.12) .
  • IR Spectroscopy : Urea C=O stretch (~1640–1680 cm<sup>−1</sup>) and N–H bends (~3300 cm<sup>−1</sup>) .

(Advanced) How can researchers investigate the molecular interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to receptors (e.g., GPR139 antagonists, as seen in structurally related urea derivatives). Focus on hydrogen bonding between the urea moiety and active-site residues (e.g., Asp/Glu) .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50 values via fluorescence-based assays (e.g., kinase or protease targets).
    • Receptor Binding : Radioligand displacement assays using <sup>3</sup>H-labeled analogs .
  • Computational Tools :
    • Multiwfn : Analyze electron localization function (ELF) and electrostatic potential (ESP) to predict reactive sites .
    • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

(Advanced) How can structural modifications enhance the compound’s bioactivity or solubility?

Methodological Answer:

  • Bioactivity Optimization :
    • Pyrazole Substituents : Introduce electron-withdrawing groups (e.g., CF3) at position 3 to enhance binding affinity (see analogs in and ) .
    • Oxane Ring : Replace oxan-4-yl with morpholine to improve water solubility (logP reduction by ~0.5 units) .
  • Solubility Enhancement :
    • Salt Formation : Prepare hydrochloride salts via reaction with HCl in dioxane .
    • PEGylation : Attach polyethylene glycol (PEG) chains to the urea nitrogen .

(Advanced) How should researchers address discrepancies in reported bioactivity data for this compound?

Methodological Answer:

Comparative Studies :

  • Test the compound alongside analogs (e.g., 1-(4-fluorophenyl) derivatives) under identical assay conditions to isolate substituent effects .

Structural Validation :

  • Re-characterize disputed batches via X-ray crystallography to rule out polymorphic variations .

Controlled Replication :

  • Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. For example, use HEK293 cells for receptor-binding assays .

(Advanced) What computational strategies predict regioselectivity in the synthesis of pyrazole-oxane intermediates?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 to calculate activation energies for competing alkylation pathways (e.g., N1 vs. N2 pyrazole substitution). B3LYP/6-31G(d) level optimizes transition states .
  • NBO Analysis : Identify hyperconjugative interactions favoring oxan-4-ylmethyl attachment at pyrazole N1 (e.g., σ→σ* stabilization between pyrazole C–H and oxane O) .
  • Kinetic Control : Optimize reaction temperature (e.g., 0°C vs. room temperature) to favor the thermodynamically stable product .

(Basic) What purification techniques are recommended for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc 7:3 → 1:1) to separate urea derivatives from unreacted amines .
  • Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for 24 hours to obtain high-purity crystals (>95%) .
  • HPLC : Reverse-phase C18 column (MeCN/H2O + 0.1% TFA) to resolve diastereomers (if chiral centers are present) .

(Advanced) How can researchers validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via LC-MS (e.g., hydrolysis of urea to amines at pH < 3) .
  • Plasma Stability : Add compound to human plasma (37°C, 1–6 hours) and quantify remaining intact molecule using UPLC-PDA .
  • Light/Thermal Stability : Expose solid samples to 40°C/75% RH or UV light (254 nm) for 1 week. Track decomposition by TLC .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.